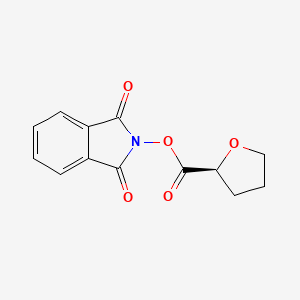
Methyl 3-carbamimidoylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-carbamimidoylpropanoate is an organic compound with the molecular formula C5H10N2O2 It is a derivative of propanoic acid, featuring a carbamimidoyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamimidoylpropanoate typically involves the esterification of 3-carbamimidoylpropanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-carbamimidoylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-carbamimidoylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 3-carbamimidoylpropanoate exerts its effects involves interactions with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carbamimidoyl moiety, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-aminopropanoate: Similar structure but with an amine group instead of a carbamimidoyl group.
Methyl 3-nitropropanoate: Contains a nitro group, leading to different reactivity and applications.
Methyl 3-hydroxypropanoate: Features a hydroxyl group, affecting its chemical behavior and uses.
Uniqueness: Methyl 3-carbamimidoylpropanoate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
methyl 4-amino-4-iminobutanoate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H3,6,7) |
InChI-Schlüssel |
XKVAJOLMMZXXMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


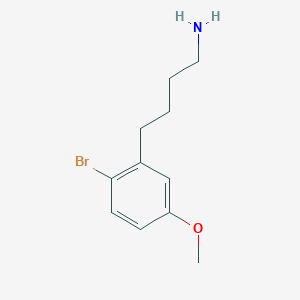
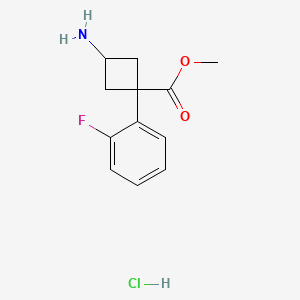

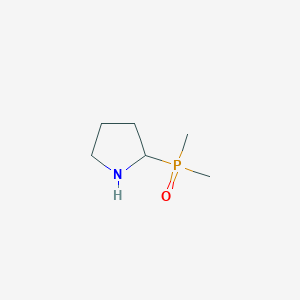

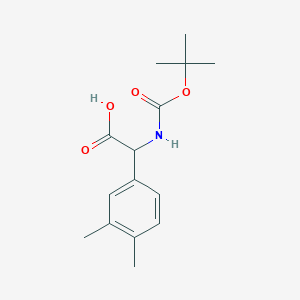

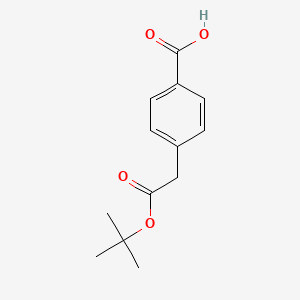
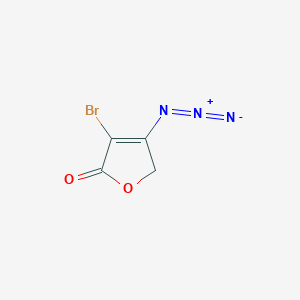
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
